7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL
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Overview
Description
7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is a complex organic compound with a unique structure that combines quinoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The pyridine and phenyl groups are attached using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and DNA.
Mechanism of Action
The mechanism of action of 7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-Ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl]-8-quinolinol
- 7-[(4-Methoxy-3-methylphenyl)[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol
Uniqueness
7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[(4-ethoxy-3-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-4-30-21-10-8-19(15-17(21)3)23(28-22-14-16(2)11-13-26-22)20-9-7-18-6-5-12-27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNRRYFKFYPPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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